molecular formula C7H2F5NO2 B14860948 1-(Trifluoromethyl)-2,3-difluoro-5-nitrobenzene

1-(Trifluoromethyl)-2,3-difluoro-5-nitrobenzene

Cat. No.: B14860948
M. Wt: 227.09 g/mol
InChI Key: HHMKUUNQEOHQMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Trifluoromethyl)-2,3-difluoro-5-nitrobenzene is an organic compound characterized by the presence of trifluoromethyl, difluoro, and nitro functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable precursor such as 2,3-difluoronitrobenzene is reacted with a trifluoromethylating agent under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high selectivity and minimize by-products. Common reagents used in industrial synthesis include trifluoromethyl iodide and copper catalysts .

Chemical Reactions Analysis

Types of Reactions: 1-(Trifluoromethyl)-2,3-difluoro-5-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(Trifluoromethyl)-2,3-difluoro-5-nitrobenzene is largely dependent on its functional groups:

Molecular Targets and Pathways:

Comparison with Similar Compounds

  • 1-(Trifluoromethyl)-2,3-difluoro-4-nitrobenzene
  • 1-(Trifluoromethyl)-2,4-difluoro-5-nitrobenzene
  • 1-(Trifluoromethyl)-3,4-difluoro-5-nitrobenzene

Uniqueness: 1-(Trifluoromethyl)-2,3-difluoro-5-nitrobenzene is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The combination of trifluoromethyl, difluoro, and nitro groups provides a distinct set of chemical properties that can be leveraged in various applications .

Properties

Molecular Formula

C7H2F5NO2

Molecular Weight

227.09 g/mol

IUPAC Name

1,2-difluoro-5-nitro-3-(trifluoromethyl)benzene

InChI

InChI=1S/C7H2F5NO2/c8-5-2-3(13(14)15)1-4(6(5)9)7(10,11)12/h1-2H

InChI Key

HHMKUUNQEOHQMU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)F)F)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.